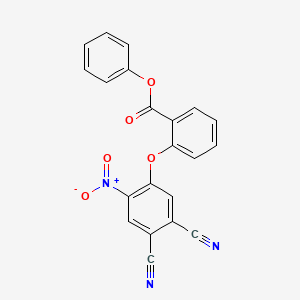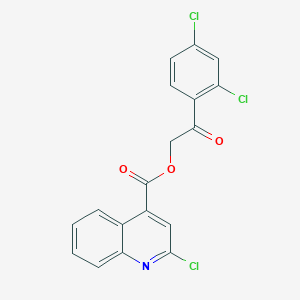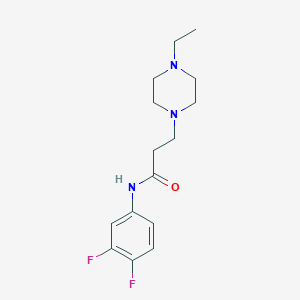methanone](/img/structure/B10885016.png)
[1-(3-Chlorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)piperidin-3-ylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)piperidin-3-ylmethanone typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 3-chlorobenzyl chloride.
Piperidine Ring Formation: The 3-chlorobenzyl chloride is then reacted with piperidine to form 1-(3-chlorobenzyl)piperidine.
Methanone Linkage Formation: The final step involves the reaction of 1-(3-chlorobenzyl)piperidine with piperidin-3-one to form 1-(3-Chlorobenzyl)piperidin-3-ylmethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(3-Chlorobenzyl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(3-Chlorobenzyl)piperidin-3-ylmethanol.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding receptor-ligand interactions.
Medicine
In medicine, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may interact with neurotransmitter receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorobenzyl)piperidin-3-ylmethanone
- 1-(3-Fluorobenzyl)piperidin-3-ylmethanone
- 1-(3-Bromobenzyl)piperidin-3-ylmethanone
Uniqueness
1-(3-Chlorobenzyl)piperidin-3-ylmethanone is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.
属性
分子式 |
C18H25ClN2O |
|---|---|
分子量 |
320.9 g/mol |
IUPAC 名称 |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25ClN2O/c19-17-8-4-6-15(12-17)13-20-9-5-7-16(14-20)18(22)21-10-2-1-3-11-21/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2 |
InChI 键 |
YTTDGPNIVAPBFP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)



![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)


![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)
